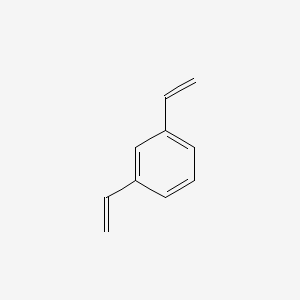

1,3-Divinylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(ethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJNEUBECVAVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-96-2 | |

| Record name | Benzene, 1,3-diethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30110020 | |

| Record name | 1,3-Diethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-57-6, 68987-41-7 | |

| Record name | m-Divinylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethylenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, ethylenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-divinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-DIVINYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S46QL2WFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Theoretical and Computational Modeling of 1,3-Divinylbenzene

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate 1,3-divinylbenzene (1,3-DVB). As a critical crosslinking agent, understanding its molecular properties and polymerization behavior at a fundamental level is paramount for the rational design of advanced materials. This document moves beyond a simple recitation of facts to explain the causality behind methodological choices, offering field-proven insights into the computational analysis of this versatile monomer.

Introduction: The Significance of this compound in Materials Science

This compound is an aromatic hydrocarbon featuring two vinyl groups attached to a benzene ring at the meta positions.[1][2] This specific arrangement dictates the electronic and steric properties that make it an effective crosslinker in the synthesis of polymers, most notably styrene-divinylbenzene (S-DVB) copolymers.[3] These crosslinked polymers are not mere plastics; they form the backbone of a vast array of functional materials, including ion-exchange resins, chromatographic stationary phases, and adsorbents for environmental remediation.[4][5]

The macroscopic properties of these materials—such as porosity, mechanical strength, and thermal stability—are directly governed by the microscopic structure of the polymer network.[6][7] Computational modeling provides an indispensable toolkit for probing these structure-property relationships from the bottom up. By simulating 1,3-DVB at the atomic level, we can predict its reactivity, model the complex process of network formation, and ultimately engineer materials with tailored functionalities. This guide will explore the primary computational techniques leveraged to achieve this understanding.

The Monomer in Silico: Unraveling the Intrinsic Properties of 1,3-DVB

Before modeling the complex process of polymerization, it is crucial to understand the foundational properties of the 1,3-DVB monomer itself. Density Functional Theory (DFT) is the workhorse for such investigations, offering a favorable balance between computational cost and accuracy for molecules of this size.[1][8]

Conformational Landscape

The flexibility of 1,3-DVB is primarily dictated by the rotation of its two vinyl groups relative to the benzene ring. These rotations are not free; they are governed by a potential energy surface with distinct minima corresponding to stable conformers. The key dihedral angles define the orientation of the vinyl groups. Computational studies reveal that the most stable conformers are those that minimize steric hindrance while maximizing electronic conjugation. Understanding this conformational preference is the first step in accurately modeling the molecule's subsequent reactions.

Electronic Structure and Reactivity

The electronic properties of 1,3-DVB are central to its role as a reactive monomer. DFT calculations are routinely used to determine key electronic descriptors.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides insight into the molecule's kinetic stability and electronic excitation properties. For 1,3-DVB, the HOMO is typically localized on the vinyl groups and the aromatic ring, indicating these are the primary sites for electrophilic attack.

-

Reactivity Indices: Computational chemistry allows for the calculation of Fukui indices, which can indicate the likelihood of an atom undergoing radical attack.[9] This information is invaluable for predicting how 1,3-DVB will behave during free-radical polymerization, shedding light on the initial steps of polymer chain formation.[9]

The following table summarizes typical theoretical values for the structural parameters of 1,3-DVB, often calculated using DFT with a functional like B3LYP and a basis set such as 6-31G(d).[1]

| Property | Typical Calculated Value | Unit |

| C=C (vinyl) Bond Length | ~1.34 | Ångström (Å) |

| C-C (vinyl-ring) Bond Length | ~1.48 | Ångström (Å) |

| C-C (in ring) Bond Length | ~1.40 | Ångström (Å) |

| HOMO-LUMO Energy Gap | Varies with functional | Electronvolts (eV) |

Modeling Polymerization: From Monomer to Macroporous Network

The synthesis of S-DVB resins is a complex process involving free-radical crosslinking copolymerization.[4] Theoretical models have been developed to predict how synthesis conditions influence the final structure of the polymer network.

Kinetic and Thermodynamic Modeling

A significant body of research focuses on creating kinetic-thermodynamic models to predict the total porosities of macroporous copolymer networks.[4] These models integrate two key components:

-

Kinetics: This part of the model uses methods like the method of moments to predict the concentration of reacting species and the properties of the polymer gel as a function of monomer conversion.[4]

-

Thermodynamics: This component describes the phase equilibria between the growing polymer gel and the surrounding solvent (diluent). It is the phase separation during polymerization that leads to the formation of pores.[4]

Such models have successfully predicted that the porosity of S-DVB networks increases with higher DVB content or a decrease in the initial monomer concentration, results that align well with experimental data.[4]

Molecular Dynamics of Crosslinking

While kinetic models provide a macroscopic view, Molecular Dynamics (MD) simulations offer a microscopic picture of the crosslinking process and its effect on material properties. MD simulations model the atoms and bonds as balls and springs, governed by a set of classical force fields.

This approach has been used to construct three-dimensional models of crosslinked polystyrene (PS) formed by DVB.[6] By systematically varying the DVB content, researchers can study its impact on:

-

Glass Transition Temperature (Tg): Crosslinking restricts the mobility of polymer chains, leading to a higher Tg. MD simulations can quantify this effect.[6]

-

Mechanical Properties: The simulations can be subjected to virtual mechanical tests (e.g., uniaxial tension) to calculate properties like elastic modulus, bulk modulus, and shear modulus. Results show that increasing the degree of crosslinking with DVB significantly enhances these properties, improving the material's stiffness and tensile resistance.[6]

The diagram below illustrates a typical workflow for a computational study of molecular and material properties, starting from the single monomer.

Caption: A flowchart of a typical computational chemistry study.

Simulating Functional Properties: Poly(DVB) as an Adsorbent

Beyond structural roles, DVB-based polymers are used as functional materials, for example, as adsorbents for removing pollutants from water.[5][8] Computational modeling, particularly DFT, provides atomistic details of the interaction between the polymer and the target adsorbate.[8]

Studies on the removal of dyes like Brilliant Green have used DFT to understand the chemical interactions at play.[8] By modeling a small fragment of the poly(DVB) surface and the dye molecule, researchers can calculate the adsorption energy and identify the nature of the interaction (e.g., π-π stacking, hydrogen bonding). This insight is crucial for designing polymers with enhanced adsorption capacity and selectivity. The pseudo-second-order kinetic model often fits experimental data well, suggesting that chemisorption is the dominant process, a finding that can be corroborated by DFT calculations showing strong dye-polymer interactions.[8]

Practical Protocols: A Guide to Implementation

This section provides a generalized, step-by-step methodology for performing the computational studies described in this guide. Specific software packages (e.g., Gaussian, ORCA, LAMMPS, GROMACS) will have their own syntax, but the underlying principles are universal.

Protocol: DFT Calculation of 1,3-DVB Monomer Properties

-

Structure Building: Construct the 1,3-DVB molecule in a molecular editor. Ensure a reasonable starting geometry.

-

Geometry Optimization:

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a common and robust choice.

-

Basis Set: 6-31G(d) provides a good balance of accuracy and speed for initial optimizations.

-

Task: Perform a full geometry optimization to find the lowest energy conformation. Verify it is a true minimum by running a frequency calculation (no imaginary frequencies).

-

-

Electronic Property Analysis:

-

Using the optimized geometry, perform a single-point energy calculation.

-

Request output of molecular orbitals (for HOMO/LUMO visualization and energies) and population analysis (to obtain atomic charges).

-

-

Spectroscopic Prediction:

-

The frequency calculation from step 2 also yields the vibrational modes.

-

These can be visualized and compared to experimental Infrared (IR) and Raman spectra. Note that calculated frequencies are often scaled by a small factor (~0.96) to better match experimental values.

-

The following diagram illustrates the simplified radical polymerization initiation and propagation involving 1,3-DVB.

Caption: Simplified reaction pathway for radical polymerization of 1,3-DVB.

Protocol: MD Simulation of a Crosslinked S-DVB System

-

System Building:

-

Define a simulation box of appropriate dimensions.

-

Pack the box with the desired number of styrene and 1,3-DVB molecules at the correct ratio. Use a tool like Packmol.

-

-

Force Field Assignment: Assign a suitable classical force field (e.g., OPLS-AA, GAFF) to all molecules. This defines the potential energy functions for bonds, angles, and non-bonded interactions.

-

Equilibration:

-

Perform an initial energy minimization to remove bad contacts.

-

Run a short MD simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature.

-

Run a longer MD simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to allow the system to reach the correct density.

-

-

Simulated Crosslinking:

-

Implement a crosslinking algorithm. This typically involves identifying reactive sites (radical chain ends and vinyl groups) that are within a certain cutoff distance and creating a new covalent bond between them. This is a non-trivial step that often requires custom scripting.[6]

-

-

Production Simulation: After the desired degree of crosslinking is achieved, run a long production MD simulation to sample the system's properties.

-

Analysis: Analyze the trajectory from the production run to calculate macroscopic properties like density, radial distribution functions, glass transition temperature (from a cooling ramp), and mechanical moduli (from deforming the simulation box).[6]

Future Directions and Challenges

The computational study of 1,3-DVB and its polymers continues to evolve. Key challenges and future directions include the development of more accurate and efficient multiscale models that can bridge the gap from quantum mechanical details to macroscopic material behavior. Reactive force fields (e.g., ReaxFF) hold promise for simulating the polymerization process more explicitly without pre-defined reaction rules. Furthermore, the application of machine learning techniques to predict structure-property relationships from large datasets of simulated and experimental results is a rapidly growing area that could accelerate the design of next-generation DVB-based materials.

References

[1] A Comparative Guide to the Computational Analysis of 1,3-Di(pyren-1-yl)benzene's Properties - Benchchem. (URL: ) [9] Molecular structures of divinylbenzene (DVB), 1,3-diisopropenylbenzene... - ResearchGate. (URL: ) [4] Formation of Macroporous Styrene–Divinylbenzene Copolymer Networks: Theory vs. Experiments. Journal of Applied Polymer Science. (URL: [Link]) [8] Experimental and theoretical investigations of divinylbenzene-based polymer as an efficient adsorbent for brilliant green dye removal - RSC Publishing. (URL: [Link]) [5] Experimental and theoretical investigations of divinylbenzene-based polymer as an efficient adsorbent for brilliant green dye removal - PMC - NIH. (URL: [Link]) [6] Microscopic mechanism of distinct mechanical properties of divinylbenzene reinforced cross-linked polystyrene revealed by molecular dynamics simulations | Request PDF - ResearchGate. (URL: [Link]) [7] Synthesis of Macroporous Poly(styrene-co-divinylbenzene) Microparticles Using n-Heptane as the Porogen: Quantitative Effects of the DVB Concentration and the Monomeric Fraction on Their Structural Characteristics | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link]) [3] Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization - MDPI. (URL: [Link]) [2] Benzene, 1,3-diethenyl- - the NIST WebBook. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzene, 1,3-diethenyl- [webbook.nist.gov]

- 3. Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization | MDPI [mdpi.com]

- 4. web.itu.edu.tr [web.itu.edu.tr]

- 5. Experimental and theoretical investigations of divinylbenzene-based polymer as an efficient adsorbent for brilliant green dye removal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Experimental and theoretical investigations of divinylbenzene-based polymer as an efficient adsorbent for brilliant green dye removal - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

reaction mechanism of 1,3-divinylbenzene free radical polymerization

An In-depth Technical Guide to the Free Radical Polymerization of 1,3-Divinylbenzene

Introduction: The Complexity and Utility of a Crosslinking Monomer

This compound (1,3-DVB) is a cornerstone monomer in the synthesis of crosslinked polymers, networks, and gels. Its bifunctional nature, possessing two reactive vinyl groups, allows for the formation of intricate three-dimensional polymer architectures. These materials are indispensable in applications ranging from ion-exchange resins and chromatography stationary phases to templates for porous materials and encapsulants. However, the very feature that makes 1,3-DVB so valuable—its two double bonds—also introduces significant complexity into its polymerization mechanism.

Unlike the straightforward linear chain growth seen with monofunctional monomers like styrene, the polymerization of 1,3-DVB is a multifaceted process. It involves a competition between intermolecular propagation, which leads to chain growth and crosslinking, and intramolecular cyclization, which forms cyclic structures within the polymer backbone. Furthermore, the presence of pendant vinyl groups on the growing polymer chains leads to branching and, ultimately, to the formation of an insoluble, infusible gel network. Understanding and controlling these competing reactions is paramount for tailoring the final properties of the poly(1,3-DVB) material, such as its porosity, swelling behavior, and mechanical strength.

This guide provides a detailed exploration of the free radical polymerization mechanism of 1,3-DVB, intended for researchers and scientists in polymer chemistry and materials science. We will dissect the key reaction pathways, discuss the kinetics of network formation, and outline the experimental considerations for synthesizing and characterizing these complex materials.

Dissecting the Mechanism: A Tale of Competing Pathways

The free radical polymerization of 1,3-DVB can be deconstructed into several key stages, each influencing the final network structure. The process begins with the standard steps of initiation and propagation, but quickly diverges into more complex pathways involving the second vinyl group.

Initiation and Primary Chain Growth

The polymerization is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary radicals (R•). These radicals then add to one of the vinyl groups of a 1,3-DVB monomer to form a new monomer radical, which subsequently propagates by adding to further monomers, forming a linear polymer chain with pendant vinyl groups.

Figure 1: Simplified reaction scheme for the free radical polymerization of 1,3-DVB.

The Critical Juncture: Propagation vs. Intramolecular Cyclization

Once a 1,3-DVB monomer is incorporated into a growing chain, the radical can either propagate by reacting with another monomer molecule (intermolecular reaction) or react with its own pendant vinyl group (intramolecular reaction). This latter process, known as intramolecular cyclization, is a significant competing reaction.[1]

The prevalence of cyclization is highly dependent on the reaction conditions, particularly the monomer concentration.

-

At low monomer concentrations (in dilute solutions): The probability of a radical chain end encountering its own pendant vinyl group is relatively high compared to encountering another monomer. This favors the formation of small, cyclic structures within the polymer backbone.

-

At high monomer concentrations (in bulk or concentrated solutions): The intermolecular propagation reaction is favored, leading to the consumption of pendant vinyl groups by other growing chains.

This competition is a critical factor in determining the final network topology. Extensive cyclization consumes double bonds that would otherwise be available for crosslinking, delaying the onset of gelation and leading to a more loosely connected network structure.

Figure 2: Competing pathways for a radical with a pendant vinyl group.

Network Formation: Crosslinking and the Onset of Gelation

Crosslinking occurs when a growing radical chain reacts with a pendant vinyl group on another polymer chain. This intermolecular reaction links two previously separate chains, increasing the molecular weight and branching of the polymer. As the polymerization proceeds, the concentration of pendant vinyl groups increases, accelerating the rate of crosslinking.

This process culminates in the gel point , a critical conversion at which a single, macroscopic polymer network spans the entire reaction volume. At the gel point, the weight-average molecular weight of the polymer diverges to infinity, and the reaction mixture transforms from a viscous liquid (sol) to an elastic solid (gel). The appearance of the gel effect, also known as the Trommsdorff effect, is often observed as the system approaches the gel point.[2] This is characterized by a significant auto-acceleration of the polymerization rate due to the reduced mobility of growing chains, which hinders termination reactions.[2]

The conversion at which gelation occurs is highly sensitive to the initial concentration of 1,3-DVB. Higher DVB concentrations lead to a higher density of pendant vinyl groups, and thus gelation occurs at lower overall monomer conversions.

Kinetics and the Gel Point

The kinetic investigation of 1,3-DVB polymerization is complex due to the simultaneous occurrence of multiple reactions. The rate of polymerization is influenced by the concentration of the initiator, monomer, and crosslinker. Increasing the concentration of 1,3-DVB in a copolymerization with a monovinyl monomer like styrene generally leads to an increase in the overall polymerization rate.[2][3] This is attributed to the formation of a crosslinked network, which reduces the translational mobility of the polymer radicals and consequently decreases the termination rate constant.[2]

The gel point can be predicted using theoretical models, such as the Flory-Stockmayer theory, although these models often need to be modified to account for the effects of cyclization and the unequal reactivity of vinyl groups. Experimental determination of the gel point is typically done by observing the point at which the reaction mixture no longer flows or by measuring the divergence in viscosity.

| DVB Concentration (wt. %) | Gel Point (Monomer Conversion %) | Reference |

| 1.0 | 20 - 30% | [3] |

| 1.5 | 15 - 20% | [3] |

| 3.0 | 5 - 10% | [3] |

| Table 1: Effect of 1,3-DVB concentration on the gel point in nitroxide-mediated copolymerization with styrene. |

Experimental Protocols and Characterization

Typical Suspension Polymerization Protocol

Suspension polymerization is a common method for producing poly(1,3-DVB) beads.

-

Aqueous Phase Preparation: An aqueous solution containing a suspending agent (e.g., polyvinyl alcohol or sodium polyphosphate) is prepared in a reactor equipped with a mechanical stirrer.

-

Organic Phase Preparation: The 1,3-DVB monomer, a comonomer (if any, like styrene), and the radical initiator (e.g., benzoyl peroxide) are mixed to form the organic phase. A porogen (an inert solvent like toluene or heptane) may be included to induce porosity in the final beads.

-

Dispersion: The organic phase is added to the aqueous phase under vigorous stirring to form a stable suspension of monomer droplets. The droplet size is controlled by the stirring speed and the concentration of the suspending agent.

-

Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 80-90 °C for BPO) to initiate the polymerization within the monomer droplets.[4] The reaction is allowed to proceed for several hours.

-

Work-up: After the polymerization is complete, the resulting polymer beads are collected by filtration, washed extensively with water and organic solvents to remove unreacted monomers and the porogen, and then dried.

Characterization of the Polymer Network

A variety of techniques are employed to characterize the structure and properties of the crosslinked poly(1,3-DVB) materials:

-

Swellability Studies: The degree of crosslinking can be indirectly assessed by measuring the swelling of the polymer in a good solvent. A higher crosslink density results in lower swelling.

-

Spectroscopy (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the vinyl C=C bonds and to identify functional groups in the polymer. Solid-state NMR can provide information about the local chemical environments and the degree of cyclization.

-

Thermal Analysis (DSC, TGA): Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine the glass transition temperature and the thermal stability of the polymer network.

-

Porosimetry (BET Analysis): Brunauer-Emmett-Teller (BET) analysis is used to characterize the surface area and pore size distribution of macroporous materials synthesized using a porogen.

Conclusion

The free radical polymerization of this compound is a complex yet versatile method for creating highly crosslinked polymer networks. The final architecture of these materials is dictated by a delicate balance between linear propagation, intramolecular cyclization, and intermolecular crosslinking. A thorough understanding of the underlying reaction mechanisms and kinetics is essential for researchers and professionals seeking to design and synthesize poly(1,3-DVB) materials with tailored properties for specific applications. By carefully controlling reaction parameters such as monomer concentration, initiator concentration, and temperature, it is possible to manipulate the network structure and, consequently, the macroscopic properties of the final product. Future advancements in controlled radical polymerization techniques, such as RAFT and NMP, offer promising avenues for synthesizing more homogeneous and well-defined DVB-based networks, further expanding their utility in advanced materials and technologies.

References

-

The Intramolecular Cyclisation of Styrene/p-Divinyl Benzene Copolymers. ProQuest. Available at: [Link]

-

What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022-02-12). Available at: [Link]

- Controlled Radical Polymerization. (1997). Progress in Polymer Science, 22, 1649-1720.

-

The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes. (2023-06-07). MDPI. Available at: [Link]

-

Kinetic investigation of the free radical crosslinking copolymerization in the pre‐gel state, 1. Styrene/m‐ and p‐divinylbenzene systems. (1985). ResearchGate. Available at: [Link]

-

Kinetics of Polymer Network Formation by Nitroxide-Mediated Radical Copolymerization of Styrene/Divinylbenzene in Supercritical. (2022-11-14). Semantic Scholar. Available at: [Link]

-

Controlled Free‐Radical Copolymerization Kinetics of Styrene and Divinylbenzene by Bimolecular NMRP using TEMPO and Dibenzoyl Peroxide. ResearchGate. Available at: [Link]

-

Kinetics of Polymer Network Formation by Nitroxide-Mediated Radical Copolymerization of Styrene/Divinylbenzene in Supercritical Carbon Dioxide. MDPI. Available at: [Link]

-

FREE RADICAL POLYMERIZATION. (2015). Available at: [Link]

-

Synthesis of Macroporous Poly(styrene-co-divinylbenzene) Microparticles Using n-Heptane as the Porogen: Quantitative Effects of the DVB Concentration and the Monomeric Fraction on Their Structural Characteristics. (2021). ACS Publications. Available at: [Link]

-

Free Radical Polymerization. (2015-07-07). Chemistry LibreTexts. Available at: [Link]

-

Free Radical Copolymerization Kinetics of Styrene/Divinylbenzene. (1993). MacSphere. Available at: [Link]

-

Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures. (2022-06-19). National Institutes of Health. Available at: [Link]

Sources

- 1. The Intramolecular Cyclisation of Styrene/p-Divinyl Benzene Copolymers - ProQuest [proquest.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Novel Functional Polymers Using Divinylbenzene

Introduction: Reimagining Divinylbenzene Beyond a Simple Crosslinker

For decades, divinylbenzene (DVB) has been a cornerstone in polymer chemistry, primarily recognized for its role as a crosslinking agent in the production of materials like ion-exchange resins and chromatographic stationary phases.[1][2] Commercial DVB is typically a mixture of meta and para isomers, along with ethylvinylbenzene, which has historically made studying its precise polymerization behavior challenging.[3] The conventional free-radical polymerization of DVB leads to rapid gelation at low monomer conversions, resulting in insoluble, intractable networks.[4] This has largely confined its application to the synthesis of bulk, cross-linked materials.

However, recent advancements in controlled polymerization techniques have unlocked the potential to harness the unique reactivity of DVB's two vinyl groups in a more sophisticated manner. By carefully controlling the polymerization process, it is now possible to synthesize soluble, highly branched, yet un-crosslinked polymers that retain a significant number of pendant vinyl groups.[4][5][6] These pendant vinyl groups are not mere remnants of polymerization but are valuable chemical handles for post-polymerization modification, enabling the creation of a diverse array of novel functional polymers with tailored properties.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of these advanced functional polymers. We will delve into the core principles of controlled DVB polymerization, explore state-of-the-art post-polymerization functionalization strategies, and present detailed, field-proven protocols. Our focus will be on explaining the "why" behind the "how," offering a deeper understanding of the underlying chemical principles that govern these powerful synthetic methodologies.

Part 1: Controlled Polymerization of Divinylbenzene: Taming Reactivity to Create a Functional Scaffold

The key to unlocking the functionality of DVB lies in preventing premature gelation and preserving one of the two vinyl groups in each monomer unit as a reactive handle on the polymer backbone. This requires moving beyond conventional free-radical polymerization and embracing controlled polymerization techniques.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization has emerged as a powerful and versatile method for synthesizing well-defined polymers from a wide range of monomers, including DVB. The presence of a RAFT agent allows for the homopolymerization of DVB to high conversions (up to 68%) before the onset of cross-linking, a significant improvement over the approximate 15% conversion seen in conventional free-radical polymerization.[4][5]

The resulting poly(DVB) is a highly branched, soluble polymer with a large number of residual double bonds, making it an ideal scaffold for further functionalization.[4][5][6] The RAFT process also allows for the synthesis of more complex architectures, such as star-like block copolymers.[4][6] The control over polymerization kinetics and the resulting monolith morphology are also key advantages of this technique.[7][8][9]

The general mechanism of RAFT polymerization of DVB is depicted in the workflow below.

Figure 1: RAFT Polymerization of DVB.

Living Anionic Polymerization

Living anionic polymerization offers an alternative, highly controlled route to soluble poly(DVB). By using a specially designed initiator system, such as oligo(α-methylstyryl)lithium in the presence of an excess of potassium tert-butoxide, it is possible to selectively polymerize one of the two vinyl groups of p-divinylbenzene in a living manner.[10][11][12] This technique yields polymers with predictable molecular weights and very narrow molecular weight distributions (Mw/Mn < 1.05).[10][11][12][13]

A key advantage of this method is the quantitative formation of soluble polymers where each monomer unit contains a pendant vinyl group.[11] This high degree of functionality makes these polymers exceptionally well-suited for post-polymerization modification. The living nature of the polymerization also allows for the synthesis of well-defined block copolymers by sequential monomer addition.[11] It is important to note that reaction conditions, such as temperature, are critical to suppress side reactions involving the pendant vinyl groups.[12]

Part 2: Post-Polymerization Functionalization: Leveraging "Click Chemistry" on the Poly(DVB) Scaffold

The soluble, branched poly(DVB) synthesized via controlled polymerization serves as a versatile platform for a wide range of chemical modifications. The pendant vinyl groups are readily accessible for further reactions, with "click chemistry" approaches being particularly powerful due to their high efficiency, mild reaction conditions, and functional group tolerance.[14]

Thiol-Ene "Click" Chemistry: A Direct and Efficient Functionalization Route

The thiol-ene reaction is a highly efficient method for the covalent attachment of thiol-containing molecules to the pendant vinyl groups of the poly(DVB) scaffold.[15][16][17][18] This reaction can be initiated by UV light or heat in the presence of a radical initiator and proceeds via a radical addition mechanism.[18] The result is a stable thioether linkage.[18]

This approach provides a straightforward, one-step process to graft a wide variety of molecules onto the poly(DVB) surface, including:

-

Functional Polymers: Thiol-terminated polymers, such as poly(N-isopropylacrylamide) (pNIPAAm), can be grafted to the poly(DVB) to impart stimuli-responsive properties.[15][16][17][18][19]

-

Biomolecules: Thiol-containing peptides and proteins can be attached for applications in drug delivery and diagnostics.

-

Small Molecules: A diverse range of small molecules with thiol functionalities can be introduced to tailor the chemical and physical properties of the polymer.

Figure 2: Thiol-Ene Functionalization Workflow.

Azide-Alkyne "Click" Chemistry: A Two-Step Approach for Broader Functionality

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," offers another versatile route to functionalize poly(DVB). Since the native polymer does not contain azide or alkyne groups, a two-step approach is typically employed:[15][16][19]

-

Introduction of Azide Functionality: The pendant vinyl groups on the poly(DVB) are first functionalized with an azide group. This is often achieved via a thiol-ene reaction using a bifunctional linker molecule that contains both a thiol and an azide group (e.g., 1-azido-undecane-11-thiol).[15][16][19]

-

Azide-Alkyne Cycloaddition: The resulting azide-functionalized poly(DVB) can then be reacted with any alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[15][16][19]

This two-step strategy significantly broadens the scope of molecules that can be attached to the poly(DVB) scaffold, as alkyne functionalities can be readily introduced into a wide variety of polymers, biomolecules, and small molecules.

Other Functionalization Strategies

While "click chemistry" approaches are highly popular, other methods can also be employed to functionalize the pendant vinyl groups of poly(DVB). For instance, hydrobromination of the double bonds followed by reaction with sodium azide can introduce azide functionalities for subsequent "click" reactions or other nucleophilic substitutions.[20] Additionally, UV-induced [2+2] cycloadditions have been used to introduce functional groups onto the surface of poly(DVB) nanoparticles.[21]

Part 3: Characterization of Functional Poly(DVB)

Confirming the successful synthesis and functionalization of poly(DVB) is crucial. A combination of analytical techniques is typically employed:

| Technique | Information Obtained |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the presence of specific functional groups introduced during modification and can be used to monitor the disappearance of the vinyl C=C stretching band.[20] |

| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that provides elemental composition, confirming the presence of elements (e.g., nitrogen, sulfur, oxygen) from the grafted functional groups.[15][17][19] |

| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the polymer particles.[15][19] |

| Fluorescence Microscopy | Can be used to confirm the presence of grafted chains if a fluorescent label is incorporated.[15][19][20] |

Part 4: Applications in Research and Drug Development

The ability to create well-defined, functional polymers based on DVB has opened up a wide range of applications:

-

Chromatography and Separation Science: Functionalized poly(DVB) monoliths and microspheres are used as stationary phases with tailored selectivity for separating complex mixtures.[2][7][8][9][22]

-

Catalysis: The high surface area and tunable functionality of these polymers make them excellent supports for catalysts.[1]

-

Drug Delivery: Biocompatible polymers can be grafted onto poly(DVB) scaffolds to create carriers for targeted drug delivery.

-

Biomedical Devices and Diagnostics: The ability to attach proteins and other biomolecules allows for the development of novel diagnostic platforms and biocompatible coatings.[17]

-

Adsorbents: The porous structure and functional groups can be tailored for the selective adsorption of specific molecules, for example, in water purification.[23]

Part 5: Experimental Protocols

Protocol 1: Synthesis of Soluble, Branched Poly(DVB) via RAFT Polymerization

This protocol is a generalized representation based on principles described in the literature.[4][5][6]

-

Materials: Divinylbenzene (DVB), RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), radical initiator (e.g., AIBN), and an appropriate solvent (e.g., anisole).

-

Procedure: a. In a Schlenk flask, dissolve DVB, the RAFT agent, and AIBN in the solvent. b. Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for 30 minutes. c. Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C). d. Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion by ¹H NMR or gravimetry. e. Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air. f. Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., methanol). g. Isolate the polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Functionalization of Poly(DVB) via Thiol-Ene "Click" Chemistry

This protocol is a generalized representation based on principles described in the literature.[15][16][17][18]

-

Materials: Soluble poly(DVB), thiol-functionalized molecule (R-SH), photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone), and a suitable solvent (e.g., THF).

-

Procedure: a. In a quartz reaction vessel, dissolve the poly(DVB), the thiol-functionalized molecule (in excess), and the photoinitiator in the solvent. b. Deoxygenate the solution by purging with an inert gas for 20 minutes. c. Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature for the desired reaction time. d. Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent. e. Purify the polymer by repeated dissolution and precipitation cycles to remove unreacted reagents. f. Dry the final product under vacuum.

Conclusion

The strategic use of controlled polymerization techniques has transformed divinylbenzene from a simple crosslinking agent into a versatile building block for advanced functional materials. By preserving the pendant vinyl groups, a reactive scaffold is created that can be readily modified using high-efficiency "click" chemistry reactions. This approach provides a powerful platform for the rational design of polymers with precisely tailored properties, opening up exciting new possibilities in fields ranging from drug development and diagnostics to advanced materials and catalysis. As our understanding and control over these polymerization and functionalization processes continue to grow, we can expect to see an even wider array of innovative applications for DVB-based functional polymers in the years to come.

References

-

Goldmann, A. S., Walther, A., Nebhani, L., Joso, R., Ernst, D., Loos, K., Barner-Kowollik, C., Barner, L., & Müller, A. H. E. (2009). Surface Modification of Poly(divinylbenzene) Microspheres via Thiol−Ene Chemistry and Alkyne−Azide Click Reactions. Macromolecules, 42(11), 3707–3714. [Link]

-

Goldmann, A. S., Walther, A., Nebhani, L., Joso, R., Ernst, D., Loos, K., Barner-Kowollik, C., Barner, L., & Müller, A. H. E. (2009). Surface Modification of Poly(divinylbenzene) Microspheres via Thiol-Ene Chemistry and Alkyne-Azide Click. University of Groningen Research Portal. [Link]

-

ACS Publications. (2009). Surface Modification of Poly(divinylbenzene) Microspheres via Thiol−Ene Chemistry and Alkyne−Azide Click Reactions. Macromolecules. [Link]

-

University of Groningen. (2009). Surface Modification of Poly(divinylbenzene) Microspheres via Thiol-Ene Chemistry and Alkyne-Azide Click Reactions. Research Portal. [Link]

-

ResearchGate. (n.d.). Surface Modification of Poly(divinylbenzene) Microspheres via Thiol-Ene Chemistry and Alkyne-Azide Click Reactions | Request PDF. [Link]

-

Karagoz, B., Durmaz, Y. Y., Gacal, B. N., Bicak, N., & Yagci, Y. (2009). Functionalization of Poly(divinylbenzene) Microspheres by Combination of Hydrobromination and Click Chemistry Processes: A Model Study. Designed Monomers and Polymers, 12(6), 511-522. [Link]

-

Koh, M. L., Joso, R., Barner, L., & Barner-Kowollik, C. (2011). A Simple Route to Functional Highly Branched Structures: RAFT Homopolymerization of Divinylbenzene. Macromolecules, 44(8), 2954-2965. [Link]

-

ResearchGate. (n.d.). Living Anionic Polymerization of Divinylbenzene Derivatives | Request PDF. [Link]

-

The Royal Society of Chemistry. (n.d.). UV-induced functionalization of poly(divinylbenzene) nanoparticles via efficient [2+2] cycloadditions. [Link]

-

SciSpace. (2011). A Simple Route to Functional Highly Branched Structures: RAFT Homopolymerization of Divinylbenzene. [Link]

-

ResearchGate. (n.d.). Functionalization of poly(styrene-co-divinylbenzene) derived supports.... [Link]

-

ResearchGate. (n.d.). Porous, functional, poly(styrene-co-divinylbenzene) monoliths by RAFT polymerization. [Link]

-

ResearchGate. (n.d.). Living anionic polymerization of 1,4-divinylbenzene and its derivatives. [Link]

-

ResearchGate. (n.d.). A Simple Route to Functional Highly Branched Structures: RAFT Homopolymerization of Divinylbenzene | Request PDF. [Link]

-

Vapourtec. (2013). Porous, functional, poly(styrene-co-divinylbenzene) monoliths by RAFT polymerization. [Link]

-

Jain, A., Pal, S., Abbott, N. L., & Yang, R. (2020). Single-Step Synthesis of Shape-Controlled Polymeric Particles using Initiated Chemical Vapor Deposition in Liquid Crystals. arXiv. [Link]

-

Barlow, K. J., Hao, X., Hughes, T. C., Hutt, O. E., Polyzos, A., Turner, K. A., & Moad, G. (2013). Porous, functional, poly(styrene-co-divinylbenzene) monoliths by RAFT polymerization. Polymer Chemistry, 4(20), 5225-5235. [Link]

-

Hirao, A., Goseki, R., & Ishizone, T. (2011). Living Anionic Polymerization of 1,4-Divinylbenzene. Macromolecules, 44(12), 4996-4999. [Link]

-

ResearchGate. (n.d.). Synthesis of Soluble Poly(Divinylbenzene) with an End-Functional Group. [Link]

-

Goseki, R., Hirao, A., & Ishizone, T. (2013). Living Anionic Polymerization of 1,4-Divinylbenzene and Its Isomers. Macromolecules, 46(1), 85-94. [Link]

-

MDPI. (2022). Living Anionic Polymerization. Encyclopedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Divinylbenzene-Styrene Copolymers in Modern Chemical Manufacturing. [Link]

-

MDPI. (n.d.). Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization. [Link]

-

Alcázar, Á., Borreguero, A. M., de Lucas, A., & Rodríguez, J. F. (2013). Synthesis of Macroporous Poly(styrene-co-divinylbenzene) Microparticles Using n-Heptane as the Porogen: Quantitative Effects of the DVB Concentration and the Monomeric Fraction on Their Structural Characteristics. Industrial & Engineering Chemistry Research, 52(31), 10471-10478. [Link]

-

ResearchGate. (n.d.). Microporous Poly(Styrene-Divinylbenzene) Microspheres: Preparation, Modification and Application. [Link]

-

MDPI. (2021). Silica-Supported Styrene-Co-Divinylbenzene Pickering Emulsion Polymerization: Tuning Surface Charge and Hydrophobicity by pH and Co-Aid Adsorption. [Link]

-

Wiley, R. H., & Reed, S. F. (1956). Copolymerization of styrene and p-divinylbenzene. Initial rates and gel points. Journal of the American Chemical Society, 78(10), 2171-2174. [Link]

-

Grad, O., Avram, E., & Olaru, N. (2023). Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. Polymers, 15(6), 1533. [Link]

-

ResearchGate. (n.d.). Controlled Copolymerization of styrene-divinylbenzene in the presence of TEMPO | Request PDF. [Link]

-

Chaudhary, V., & Sharma, S. (2019). Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties. Journal of Porous Materials, 27(1), 169-178. [Link]

-

Gauthier, M. A., Gibson, M. I., & Klok, H. A. (2009). Synthesis of functional polymers by post-polymerization modification. Angewandte Chemie International Edition in English, 48(1), 48–58. [Link]

-

MDPI. (2023). The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes. [Link]

-

MDPI. (n.d.). Chemical Modification of Acrylonitrile-Divinylbenzene Polymer Supports with Aminophosphonate Groups and Their Antibacterial Activity Testing. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. future4200.com [future4200.com]

- 4. A Simple Route to Functional Highly Branched Structures: RAFT Homopolymerization of Divinylbenzene | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. vapourtec.com [vapourtec.com]

- 9. Porous, functional, poly(styrene-co-divinylbenzene) monoliths by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pure.rug.nl [pure.rug.nl]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. research.rug.nl [research.rug.nl]

- 20. web.itu.edu.tr [web.itu.edu.tr]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide - PMC [pmc.ncbi.nlm.nih.gov]

investigating electronic properties of 1,3-divinylbenzene derivatives

An In-Depth Technical Guide to Investigating the Electronic Properties of 1,3-Divinylbenzene Derivatives

Introduction: The Unique Potential of this compound

In the landscape of materials science and organic electronics, this compound (m-DVB) and its derivatives represent a class of molecules with compelling dual functionality. Structurally, m-DVB is a benzene ring substituted with two vinyl groups at the meta positions.[1] This arrangement provides a unique platform for materials design. The vinyl groups, conjugated with the aromatic core, establish a π-system that is fundamental to the molecule's electronic and optical properties.[2][3] Simultaneously, these same vinyl groups act as reactive sites for polymerization and crosslinking, enabling the transition from discrete molecules to robust, three-dimensional polymer networks.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the electronic properties of novel this compound derivatives. We will move beyond a simple listing of procedures to explore the causal links between molecular structure, theoretical prediction, and experimental validation. The objective is to equip the reader with the scientific rationale and practical methodologies required to design and characterize m-DVB-based materials for advanced applications, such as Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.

Chapter 1: The Foundation - Molecular Structure and π-Conjugation

The electronic behavior of any organic semiconductor is rooted in its molecular structure. For this compound derivatives, the core electronic properties are governed by the extent and nature of the π-conjugated system. This system of overlapping p-orbitals allows for the delocalization of electrons across the molecule, which is a prerequisite for charge transport and light absorption/emission.[3][6]

The meta-linkage in 1,3-DVB is a critical design feature. Unlike its para-isomer, which creates a more linear and extended conjugation path, the meta-linkage disrupts this linear flow. This disruption is not a limitation but an opportunity for fine-tuning electronic properties, influencing the energy levels of the frontier molecular orbitals.

Furthermore, the true power of this system lies in its derivatization. By chemically modifying the benzene ring with various functional groups (substituents), a researcher can systematically alter the electronic landscape of the molecule.

-

Electron-Donating Groups (EDGs) , such as alkoxy or amine groups, tend to raise the energy of the Highest Occupied Molecular Orbital (HOMO).

-

Electron-Withdrawing Groups (EWGs) , such as cyano or nitro groups, tend to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

This strategic functionalization allows for the precise tuning of the HOMO-LUMO gap, which is the primary determinant of the molecule's optical and electronic characteristics.[7]

Caption: Functionalization sites on the 1,3-DVB core for tuning electronic properties.

Chapter 2: Theoretical Prediction of Electronic Properties

Before embarking on lengthy synthesis and experimental work, computational chemistry offers a powerful, predictive lens into the electronic structure of a proposed molecule. This in-silico approach saves resources and provides invaluable insights that guide experimental design.

The key parameters of interest are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .[8]

-

HOMO Energy: Corresponds to the ionization potential, or the ability of a molecule to donate an electron. It is analogous to the valence band in inorganic semiconductors.[7][8]

-

LUMO Energy: Corresponds to the electron affinity, or the ability of a molecule to accept an electron. It is analogous to the conduction band.[7][8]

-

HOMO-LUMO Gap (ΔE): This energy difference is the lowest energy electronic excitation possible for the molecule and is directly related to its optical and electronic properties. A smaller gap generally implies higher reactivity and absorption of longer wavelengths of light.[7][9]

Density Functional Theory (DFT) has emerged as the workhorse for these calculations, providing a favorable balance between computational cost and accuracy.[7][8]

Protocol 1: DFT Calculation of a Model 1,3-DVB Derivative

This protocol outlines a generalized workflow for calculating the electronic properties of a target molecule using software like Gaussian.[10]

Objective: To determine the optimized geometry and frontier orbital energies (HOMO, LUMO) of a designed 1,3-DVB derivative.

Methodology:

-

Molecule Construction:

-

Using a molecular editor (e.g., GaussView), construct the 3D structure of the desired 1,3-DVB derivative. Ensure correct atom types, bonds, and initial stereochemistry.

-

-

Geometry Optimization:

-

Rationale: To find the lowest energy, most stable conformation of the molecule. Electronic properties are highly dependent on molecular geometry.

-

Procedure: Perform a geometry optimization calculation. A common and effective method is the B3LYP functional with a 6-31G(d) basis set. This level of theory is widely accepted for organic molecules.

-

Verification: Confirm that the optimization has successfully converged by ensuring there are no imaginary frequencies in a subsequent frequency calculation.

-

-

Frontier Orbital Analysis:

-

Rationale: Once the optimized geometry is obtained, the electronic structure and orbital energies can be accurately calculated.

-

Procedure: Using the optimized coordinates, perform a single-point energy calculation.

-

Data Extraction: The output file will contain the energies of all molecular orbitals. Identify the energies for the HOMO (the highest energy level with an occupancy of 2) and the LUMO (the lowest energy level with an occupancy of 0).

-

Calculation: Calculate the HOMO-LUMO gap: ΔE = ELUMO - EHOMO.

-

-

Visualization:

-

Rationale: Visualizing the electron density distribution of the HOMO and LUMO provides a qualitative understanding of where electron donation and acceptance will occur.

-

Procedure: Generate cube files for the HOMO and LUMO orbitals and visualize them. For a typical π-conjugated system, both orbitals should show significant electron density across the aromatic ring and vinyl groups.

-

Caption: Workflow for the computational investigation of a DVB derivative using DFT.

Chapter 3: Experimental Validation and Characterization

While theoretical calculations are predictive, they are based on approximations. Experimental validation is essential to confirm the calculated electronic properties and understand how the molecule behaves in a real-world environment. The two primary techniques for this are UV-Visible Spectroscopy and Cyclic Voltammetry.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated molecules, the most significant absorption band typically corresponds to the energy required to promote an electron from the HOMO to the LUMO (a π-π* transition).[2][11] The wavelength of maximum absorption (λmax) and, more importantly, the onset of the absorption edge can be used to determine the optical HOMO-LUMO gap.[12] As the extent of conjugation in a molecule increases, the HOMO-LUMO gap narrows, and λmax shifts to a longer wavelength (a bathochromic or red shift).[2]

Protocol 2: Determining the Optical Band Gap via UV-Vis Spectroscopy

Objective: To measure the absorption spectrum of a 1,3-DVB derivative and calculate its optical band gap.

Materials:

-

Synthesized 1,3-DVB derivative

-

Spectroscopic grade solvent (e.g., THF, Chloroform, Toluene) in which the compound is soluble and which is transparent in the region of interest.

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the derivative in the chosen solvent. The concentration should be low enough to keep the maximum absorbance below 1.5 to ensure linearity according to the Beer-Lambert law. A typical concentration is in the range of 10-5 to 10-6 M.

-

Prepare a blank sample containing only the pure solvent.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

-

Set the desired wavelength range (e.g., 200-800 nm) to cover both UV and visible regions.

-

Calibrate the instrument by running a baseline correction with the blank cuvette in both the sample and reference beams.

-

-

Data Acquisition:

-

Place the sample cuvette in the sample beam path.

-

Run the scan to obtain the absorption spectrum (Absorbance vs. Wavelength).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Determine the onset of the absorption edge (λonset) in nanometers. This is found by drawing a tangent to the low-energy side of the primary absorption peak and finding its intersection with the baseline.

-

Calculate the optical band gap (Egopt) in electron volts (eV) using the Planck-Einstein relation: Egopt (eV) = 1240 / λonset (nm)

-

Cyclic Voltammetry (CV)

Principle: Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It is used to probe the redox behavior of a molecule.[13] By measuring the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron), we can experimentally estimate the HOMO and LUMO energy levels.[14]

-

The oxidation potential (Eox) is related to the removal of an electron from the HOMO.

-

The reduction potential (Ered) is related to the addition of an electron to the LUMO.

Protocol 3: Determining HOMO/LUMO Levels via Cyclic Voltammetry

Objective: To measure the redox potentials of a 1,3-DVB derivative and estimate its HOMO and LUMO energy levels.

Materials:

-

Three-electrode electrochemical cell.

-

Working Electrode (WE): Glassy carbon or platinum disk electrode.

-

Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode (CE): Platinum wire.

-

Potentiostat.

-

Supporting Electrolyte: 0.1 M solution of a salt like tetrabutylammonium hexafluorophosphate (TBAPF6) in an anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane).

-

Ferrocene (for internal calibration).

Methodology:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry to a mirror finish, then rinse thoroughly with deionized water and the chosen solvent. Dry completely.

-

-

Cell Assembly:

-

Prepare the electrolyte solution containing ~1-5 mM of the 1,3-DVB derivative.

-

Purge the solution with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Assemble the three electrodes in the cell.

-

-

Data Acquisition:

-

Set the potential window on the potentiostat. The range should be wide enough to observe the first oxidation and reduction events.

-

Run the cyclic voltammogram at a specific scan rate (e.g., 50-100 mV/s).

-

After the initial scan, add a small amount of ferrocene to the solution and run another scan. The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a stable internal reference potential.

-

-

Data Analysis:

-

Determine the onset potentials for the first oxidation (Eonset, ox) and first reduction (Eonset, red) from the voltammogram.

-

Measure the potential of the Fc/Fc+ couple (E1/2, ferrocene).

-

Estimate the HOMO and LUMO energy levels using empirical relationships. A commonly used set of equations assumes the absolute potential of the Fc/Fc+ couple is -5.1 eV relative to vacuum:[15] EHOMO (eV) = -[ (Eonset, ox vs Fc/Fc+) + 5.1 ] ELUMO (eV) = -[ (Eonset, red vs Fc/Fc+) + 5.1 ]

-

The electrochemical band gap can then be calculated: Egelectrochem = ELUMO - EHOMO

-

Caption: Relationship between experimental techniques and derived electronic properties.

Data Summary and Comparison

A critical step in the scientific process is to compare the results from different methodologies. The optical band gap from UV-Vis and the electrochemical band gap from CV should be in good agreement.[14] Discrepancies can often provide deeper insight into the material's properties, such as the presence of excitonic effects.

| Property | Theoretical Method | Experimental Technique | Typical Value Range (Conjugated Polymers) | Reference |

| HOMO Level | DFT | Cyclic Voltammetry (Oxidation) | -4.8 to -5.5 eV | [14] |

| LUMO Level | DFT | Cyclic Voltammetry (Reduction) | -2.5 to -3.5 eV | [14] |

| Band Gap (Eg) | ELUMO - EHOMO | UV-Vis Spectroscopy (Optical) | 2.0 to 3.1 eV | [14] |

| Band Gap (Eg) | ELUMO - EHOMO | Cyclic Voltammetry (Electrochemical) | 2.0 to 3.1 eV | [14] |

Chapter 4: From Molecule to Macromolecule - The Impact of Crosslinking

A defining feature of this compound is its ability to act as a crosslinking agent.[4][16] While the electronic properties discussed thus far pertain to the individual molecule (or a linear polymer chain), the formation of a three-dimensional, crosslinked network fundamentally changes the bulk material properties. This process transforms a soluble or fusible material into an insoluble and infusible thermoset.[17]

The crosslinking process involves the reaction of both vinyl groups on the DVB monomer, creating covalent bonds that link different polymer chains together.[] This network formation has several profound consequences:

-

Mechanical and Thermal Stability: Crosslinking dramatically enhances rigidity, thermal stability, and solvent resistance.[19]

-

Morphology: The polymerization process can lead to the formation of macroporous structures, which is critical for applications like ion-exchange resins.[20]

-

Bulk Electronic Properties: In the solid state, charge transport is no longer an intramolecular process but an intermolecular one. The efficiency of charge hopping between adjacent molecules or polymer chains is highly dependent on morphology and molecular packing. While extensive crosslinking can restrict the long-range order that is often beneficial for charge mobility, it provides the structural integrity necessary for device fabrication.

Caption: Schematic of DVB monomers (M) forming a crosslinked polymer network.

Conclusion

Investigating the electronic properties of this compound derivatives is a multi-faceted endeavor that synergistically combines theoretical prediction with rigorous experimental characterization. By employing DFT calculations, researchers can efficiently screen potential molecular designs and gain a fundamental understanding of their electronic structure. This theoretical groundwork is then validated and refined through experimental techniques like UV-Vis spectroscopy and cyclic voltammetry, which provide tangible measurements of the optical and electrochemical properties.

The unique ability of m-DVB to form crosslinked networks adds another layer of complexity and opportunity, transforming molecular properties into robust bulk material characteristics. A thorough understanding of this entire process—from molecular design to network formation—is paramount for the rational development of next-generation materials for organic electronics and other advanced applications.

References

As a large language model, I am unable to perform new web searches. The following references are based on the provided search results and are for illustrative purposes. Please verify the URLs.

- What is a Crosslinking Agent in Polymer Chemistry? - Patsnap Eureka. (2025). Patsnap.

- Crosslinking Agents - Polymer / BOC Sciences. BOC Sciences.

-

What Are Crosslinking Agents? - Chemistry For Everyone . (2025). YouTube. Available at: [Link]

-

Interpreting Ultraviolet Spectra - The Effect of Conjugation . (2019). Chemistry LibreTexts. Available at: [Link]

- Crosslinking Agents - Lohtragon. Lohtragon.

-

Visible and Ultra-Violet Spectroscopy (UV-Vis) . eCampusOntario Pressbooks. Available at: [Link]

-

Structure Determination in Conjugated Systems UV . MCC Organic Chemistry. Available at: [Link]

-

Electrochemical Properties and Electronic Structures of Conjugated Polyquinolines and Polyanthrazolines . (1999). Chemistry of Materials, 11(8), 1957-1963. American Chemical Society. Available at: [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? . (2016). Master Organic Chemistry. Available at: [Link]

-

UV–Vis Spectroscopy of Conjugated Systems . (2023). JoVE. Available at: [Link]

-

HOMO/LUMO Energy Level Calculations . CD ComputaBio. Available at: [Link]

-

Cyclic voltammetry of polymer films taken in their n-doping regime . ResearchGate. Available at: [Link]

-

Cyclic voltammograms of the NDI-based conjugated polymer thin films . ResearchGate. Available at: [Link]

-

Design and evaluation of conjugated polymers with polar side chains as electrode materials for electrochemical energy storage in aqueous electrolytes . (2019). Journal of Materials Chemistry A, 7(12), 6835-6843. Royal Society of Chemistry. Available at: [Link]

-

HOMO-LUMO Energy Gap . (2022). Schrödinger. Available at: [Link]

-

The Role of High-Purity 1,3-Diphenylbenzene in Organic Electronics . (2024). Available at: [Link]

-

Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors . ResearchGate. Available at: [Link]

-

Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques . (2010). Chemical Society Reviews, 39, 2577-2632. Royal Society of Chemistry. Available at: [Link]

-

Electrical Characterization of Organic Electronic Materials and Devices . (2009). Wiley. Available at: [Link]

-

HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software . (2023). YouTube. Available at: [Link]

-

1,3-Diethynylbenzene: A Versatile Building Block for Advanced Materials Synthesis . Available at: [Link]

-

A Preliminary Study of Cyclic Voltammetry of a Conducting Polymer . (2012). AIP Conference Proceedings, 1482, 533. American Institute of Physics. Available at: [Link]

-

Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors . (2009). Chemical Reviews, 109(3), 897-951. ACS Publications. Available at: [Link]

-

Synthesis of divinylbenzene . PrepChem.com. Available at: [Link]

-

Living Anionic Polymerization of Divinylbenzene Derivatives . ResearchGate. Available at: [Link]

-

The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films . (2023). Polymers, 15(12), 2658. MDPI. Available at: [Link]

-

Electrical Characterization of Organic Electronic Materials and Devices . (2009). Semantic Scholar. Available at: [Link]

-

Formation of Macroporous Styrene–Divinylbenzene Copolymer Networks: Theory vs. Experiments . (1999). Journal of Applied Polymer Science, 74, 2181-2195. Wiley. Available at: [Link]

-

Synthesis of p-divinylbenzene . PrepChem.com. Available at: [Link]

-

Divinylbenzene . Wikipedia. Available at: [Link]

-

Synthesis, Properties, and Applications of 1,4-Divinylbenzene . (2025). UniVOOK. Available at: [Link]

-

Copolymerization of styrene and p-divinylbenzene. Initial rates and gel points . Future4200. Available at: [Link]

-

Synthesis and characterization of divinyl monomers for styrene-based reaction injection molding . (1990). The University of Texas at Austin. Available at: [Link]

-

Divinylbenzene: Versatile Cross-Linking Agent . Scribd. Available at: [Link]

-

Molecular structures of divinylbenzene (DVB), 1,3-diisopropenylbenzene . ResearchGate. Available at: [Link]

-

Divinylbenzene . PubChem. Available at: [Link]

Sources

- 1. Divinylbenzene - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Structure Determination in Conjugated Systems UV | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. What is a Crosslinking Agent in Polymer Chemistry? [eureka.patsnap.com]

- 5. scribd.com [scribd.com]

- 6. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. benchchem.com [benchchem.com]

- 8. ossila.com [ossila.com]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Video: UV–Vis Spectroscopy of Conjugated Systems [jove.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design and evaluation of conjugated polymers with polar side chains as electrode materials for electrochemical energy storage in aqueous electrolytes ... - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C8EE03518K [pubs.rsc.org]

- 16. chempoint.com [chempoint.com]

- 17. youtube.com [youtube.com]

- 19. lohtragon.com [lohtragon.com]

- 20. web.itu.edu.tr [web.itu.edu.tr]

1,3-Divinylbenzene: A Keystone for Advanced Materials Discovery and Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Versatility of 1,3-Divinylbenzene